molecular formula C5H3BrN4O B7853412 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7853412
M. Wt: 215.01 g/mol
InChI Key: KAHCKNUEZSETEP-UHFFFAOYSA-N
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Description

The compound identified as “3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity with specific properties and applications. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its unique characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves several methods, including vapor diffusion, microwave-assisted techniques, hydro/solvothermal methods, and ultrasound techniques . These methods are chosen based on the desired properties and applications of the compound. For instance, the vapor diffusion method can produce crystals with particle sizes ranging from 200 nanometers to 400 micrometers .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the application and required scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds with enhanced properties for specific applications.

Scientific Research Applications

3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic transformations . In biology, it is utilized in the study of biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug delivery systems. In industry, it is used in the production of advanced materials and as a component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one include other cyclodextrin-based metal-organic frameworks and derivatives . These compounds share similar structural features and properties but may differ in their specific applications and reactivity.

Uniqueness: this compound is unique due to its specific structural characteristics and the range of applications it offers. Its ability to undergo various chemical reactions and its effectiveness in different scientific fields make it a valuable compound for research and industrial use.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and effectiveness.

Properties

IUPAC Name

3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHCKNUEZSETEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(NNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(NNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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